Cas no 18016-58-5 (Quercetol 3-Glucoside 7-Rhamnoside)
18016-58-5 structure
Product Name:Quercetol 3-Glucoside 7-Rhamnoside
CAS-Nr.:18016-58-5
MF:C27H30O16
MW:610.517509937286
CID:2078312
Update Time:2025-08-05
Quercetol 3-Glucoside 7-Rhamnoside Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-O-beta-D-glucopyranosyl-7-O-alpha-L-rhamnopyranoside 3',4',3,5,7-pentahydroxyflavone
- quercetin 3-O-beta-D-glucopyranoside-7-O-alpha-L-rhamnopyrano
- quercetin 3-O-Glc 7-O-Rha
- Quercetin-3-O-beta-D-glucopyranoside-7-O-alpha-L-rhamnopyranoside
- Quercetin 3-O-glucoside-7-O-rhamnoside
- 2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
- Quercetol 3-Glucoside 7-Rhamnoside
- Peliolaroside
- Quercetin 3-glucoside 7-rhamnoside
- Quercetin 3-O-glucoside 7-O-rhamnoside
- Vincetoxicoside A
- Petiolaroside
- Quercetin 3-O-β-glucopyranoside 7-O-α-rhamnopyranoside
- 3-(β-D-Glucopyranosyloxy)-7-(α-L-rhamnopyranosyloxy)-3',4',5-trihydroxyflavone
- 7-[(6-Deoxy-α-L-mannopyranosyl)oxy]-3-[(β-D-glucopyranosyl)oxy]-3',4',5-trihydroxyflavone
- 2-(3,4-Dihydroxyphenyl)-3-(β-D-glucopyranosyloxy)-5-hydroxy-7-(α-L-rhamnopyranosyloxy)-4H-1-benzopyran-4-one
- Quercetin-3-O-beta-glucopyranosyl-7-O-alpha-rhamnopyranoside
- Q23418292
- 7-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-3-(beta-D-glucopyranosyloxy)-5-hydroxy-4H-1-benzopyran-4-one
- 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4
-
- Inchi: 1S/C27H30O16/c1-8-17(32)20(35)22(37)26(39-8)40-10-5-13(31)16-14(6-10)41-24(9-2-3-11(29)12(30)4-9)25(19(16)34)43-27-23(38)21(36)18(33)15(7-28)42-27/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26-,27-/m0/s1
- InChI-Schlüssel: OTUCXMIQUNROBJ-JFNZIVIESA-N
- Lächelt: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC1=C(C2C=CC(=C(C=2)O)O)OC2C=C(C=C(C=2C1=O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O
Berechnete Eigenschaften
- Genaue Masse: 610.15300
- Anzahl der Spender von Wasserstoffbindungen: 10
- Anzahl der Akzeptoren für Wasserstoffbindungen: 16
- Schwere Atomanzahl: 43
- Anzahl drehbarer Bindungen: 6
- Komplexität: 1020
- Topologische Polaroberfläche: 266
Experimentelle Eigenschaften
- Farbe/Form: Yellow powder
- Dichte: 1.82±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 236 ºC
- Löslichkeit: Sehr leicht löslich (0,22 g/l) (25°C),
- PSA: 269.43000
- LogP: -2.03820
Quercetol 3-Glucoside 7-Rhamnoside Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN90738-5mg |
Quercetin 3-O-glucoside-7-O-rhamnoside |
18016-58-5 | >=98% | 5mg |
$538 | 2021-07-22 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2127-5 mg |
Quercetin 3-O-glucoside-7-O-rhamnoside |
18016-58-5 | 5mg |
¥5649.00 | 2022-04-26 | ||
| TRC | Q509750-1mg |
Quercetol 3-Glucoside 7-Rhamnoside |
18016-58-5 | 1mg |
$253.00 | 2023-05-17 | ||
| TRC | Q509750-2.5mg |
Quercetol 3-Glucoside 7-Rhamnoside |
18016-58-5 | 2.5mg |
$546.00 | 2023-05-17 | ||
| TRC | Q509750-5mg |
Quercetol 3-Glucoside 7-Rhamnoside |
18016-58-5 | 5mg |
$976.00 | 2023-05-17 | ||
| TRC | Q509750-10mg |
Quercetol 3-Glucoside 7-Rhamnoside |
18016-58-5 | 10mg |
$1751.00 | 2023-05-17 | ||
| TRC | Q509750-25mg |
Quercetol 3-Glucoside 7-Rhamnoside |
18016-58-5 | 25mg |
$3146.00 | 2023-05-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Q59310-5mg |
Petiolaroside |
18016-58-5 | 5mg |
¥6872.0 | 2021-09-08 | ||
| ChemFaces | CFN90738-5mg |
Quercetin 3-O-glucoside-7-O-rhamnoside |
18016-58-5 | >=98% | 5mg |
$538 | 2023-09-19 | |
| A2B Chem LLC | AE97224-50mg |
Quercetin 3-o-glucoside-7-o-rhamnoside |
18016-58-5 | 97% | 50mg |
$2124.00 | 2025-04-19 |
Quercetol 3-Glucoside 7-Rhamnoside Verwandte Literatur
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
18016-58-5 (Quercetol 3-Glucoside 7-Rhamnoside) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Empfohlene Lieferanten
烟台朗裕新材料科技有限公司
Gold Mitglied
CN Lieferant
Reagenz
Shandong Jing Kun Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge